3-(Cbz-amino)-5-hydroxybenzoic Acid
Overview
Description
3-(Cbz-amino)-5-hydroxybenzoic Acid: is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a hydroxybenzoic acid moiety
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of amides , which are important in nature as they provide the main amino acid linkage in peptides and proteins . Amides are also frequently found in many natural products and biologically active compounds .
Mode of Action
The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of amides . The compound, as a Cbz-protected amine, is used in a variety of multi-step organic syntheses . The preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids .
Pharmacokinetics
The compound, being a cbz-protected amine, is used in the synthesis of amides , which are important in various biological processes. The pharmacokinetics would depend on the specific amide being synthesized and its interaction with the biological system.
Result of Action
The result of the action of 3-(Cbz-amino)-5-hydroxybenzoic Acid is the efficient conversion of Cbz-protected amines to amides . This is significant as amides play a crucial role in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can affect the efficiency of amide synthesis . .
Biochemical Analysis
Biochemical Properties
3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The nature of these interactions often involves the formation of stable intermediates that facilitate further biochemical transformations.
Cellular Effects
The effects of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been found to alter cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been shown to participate in free radical bromination reactions, where it interacts with radicals and stabilizes them through resonance . These interactions can lead to significant changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage . High doses can result in oxidative stress and cellular damage.
Metabolic Pathways
3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it participates in oxidative reactions that lead to the formation of carboxylic acids . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-5-hydroxybenzoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Hydroxybenzoic Acid Moiety: The hydroxybenzoic acid moiety is introduced through a series of reactions, including nitration, reduction, and hydrolysis.
Coupling Reaction: The protected amino group is then coupled with the hydroxybenzoic acid moiety under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cbz-amino)-5-hydroxybenzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(Cbz-amino)-5-hydroxybenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- 5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid
Uniqueness
3-(Cbz-amino)-5-hydroxybenzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPYTSQSLOJNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640484 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900799-69-1 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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